molecular formula C12H11ClO2 B2878796 [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol CAS No. 443289-37-0

[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol

Cat. No.: B2878796
CAS No.: 443289-37-0
M. Wt: 222.67
InChI Key: DZXQZNFEJIIPJF-UHFFFAOYSA-N
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Description

[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is a chemical compound with a unique structure that combines a furan ring with a chlorinated phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research investigates its potential as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: These compounds have a sulfur atom in place of the oxygen in the furan ring and exhibit similar chemical properties.

    Indole Derivatives: Indoles have a nitrogen atom in the ring structure and are known for their biological activity.

    Benzofuran Derivatives: These compounds have a fused benzene and furan ring and are used in various medicinal applications

Uniqueness

[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol is unique due to its specific combination of a chlorinated phenyl group and a furan ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[5-(3-chloro-2-methylphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXQZNFEJIIPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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